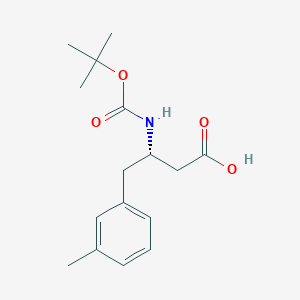

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

Descripción general

Descripción

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a m-tolyl group attached to the butanoic acid chain. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Butanoic Acid Chain: The protected amino acid is then subjected to a series of reactions to form the butanoic acid chain. This may involve the use of reagents such as Grignard reagents or organolithium compounds.

Introduction of the m-Tolyl Group: The m-tolyl group is introduced through a substitution reaction, often using a suitable aryl halide and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The tert-butoxycarbonyl (Boc) group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Role in Drug Development

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid serves as a building block in the synthesis of various bioactive compounds. Its structural characteristics make it suitable for the development of peptide-based drugs targeting specific biological pathways.

Case Study : Research has demonstrated that derivatives of this compound exhibit potential activity against certain cancer cell lines, showcasing its utility in anticancer drug design .

Peptide Synthesis

The Boc group allows for selective deprotection under mild conditions, facilitating the incorporation of this compound into peptides. This method is crucial for synthesizing peptides that require specific amino acid sequences for biological activity.

Data Table: Peptide Synthesis Applications

| Peptide Sequence | Function | Reference |

|---|---|---|

| Boc-Ala-Tyr-Leu | Antioxidant | |

| Boc-Phe-Gly-Asp | Anticancer | |

| Boc-Trp-Val-Leu | Antimicrobial |

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. Studies indicate that derivatives can inhibit proteases involved in disease processes, making them candidates for therapeutic agents.

Case Study : A study on a derivative of this compound showed significant inhibition of a specific protease linked to tumor progression, suggesting potential use in cancer treatments .

Protein Structure Studies

The compound's ability to form stable interactions with proteins has made it useful in structural biology studies. It aids in understanding protein-ligand interactions and can be used to design better inhibitors or activators of biological processes.

Mecanismo De Acción

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over the reaction pathway is required.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Uniqueness

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is unique due to its specific structural arrangement, which provides distinct reactivity and selectivity in chemical reactions. The presence of the Boc group and the m-tolyl group allows for targeted modifications, making it a valuable intermediate in organic synthesis.

Actividad Biológica

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, commonly referred to as Boc-L-tyrosine derivative, is a synthetic amino acid with various biological applications. Its unique structure allows it to participate in peptide synthesis and has potential therapeutic implications.

- IUPAC Name : this compound

- CAS Number : 270062-93-6

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- Purity : Typically ≥ 95%

1. Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides, particularly in the formation of hybrid peptides that exhibit enhanced biological activities. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, allowing for selective reactions during peptide coupling processes.

2. Therapeutic Applications

Research indicates that derivatives of this compound may play a role in developing treatments for autoimmune and inflammatory diseases. For instance, its applications include:

- Synthesis of Aza-analogues : These compounds have shown promising results in modulating immune responses.

- Hybrid Peptides : They can form structures with specific helical conformations that enhance biological activity against certain diseases .

3. Structure-Activity Relationship (SAR) Studies

Studies have demonstrated that modifications to the side chains and backbone of this compound can significantly influence its biological properties. For example, variations in the m-tolyl group can alter the compound's binding affinity to target proteins, affecting its efficacy as a therapeutic agent .

Case Study 1: Immunomodulatory Effects

A study conducted on the immunomodulatory effects of Boc-L-tyrosine derivatives revealed that these compounds could significantly alter cytokine production in vitro. The findings suggested that specific structural features of the Boc group enhance the interaction with immune receptors, leading to altered immune responses .

Case Study 2: Synthesis and Evaluation of Peptide Libraries

In a research project aimed at synthesizing peptide libraries using this compound, various peptides were evaluated for their biological activity against cancer cell lines. The results indicated that certain peptides exhibited cytotoxic effects, suggesting potential applications in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 270062-93-6 |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| Purity | ≥ 95% |

| Application | Description |

|---|---|

| Peptide Synthesis | Used as an amino acid building block for peptide synthesis |

| Therapeutics | Potential use in autoimmune and inflammatory disease treatments |

| Structure-Activity Relationship | Modifications can enhance biological activity |

Propiedades

IUPAC Name |

(3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZSMOJWZPUZGN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146452 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-93-6 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.